

Boc-NH-PEG1-CH₂CH₂COOH CAS number and molecular weight

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Compound of Interest

Compound Name: Boc-NH-PEG1-CH₂CH₂COOH

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An In-depth Technical Guide to Boc-NH-PEG1-CH₂CH₂COOH

For researchers, scientists, and drug development professionals, the heterobifunctional linker **Boc-NH-PEG1-CH₂CH₂COOH** is a critical tool in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use.

Core Properties and Specifications

Boc-NH-PEG1-CH₂CH₂COOH, also known by its systematic name 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid, is a versatile linker molecule.^[1] It features a tert-butyloxycarbonyl (Boc)-protected amine on one end and a terminal carboxylic acid on the other, separated by a single polyethylene glycol (PEG) unit. This structure allows for sequential, controlled conjugation reactions. The PEG moiety enhances the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic properties.^{[2][3][4]}

The key quantitative data for this molecule are summarized below.

Property	Value	References
CAS Number	1260092-44-1	[1] [2] [5] [6]
Molecular Weight	233.26 g/mol	[1] [6] [7] [8] [9]
Molecular Formula	C ₁₀ H ₁₉ NO ₅	[1] [5] [6] [7] [9]
Appearance	White to off-white solid or viscous liquid	[6] [9]
Purity	≥95-97% (Typical)	[10]
Storage	Store at -20°C, protected from moisture	[9] [11]

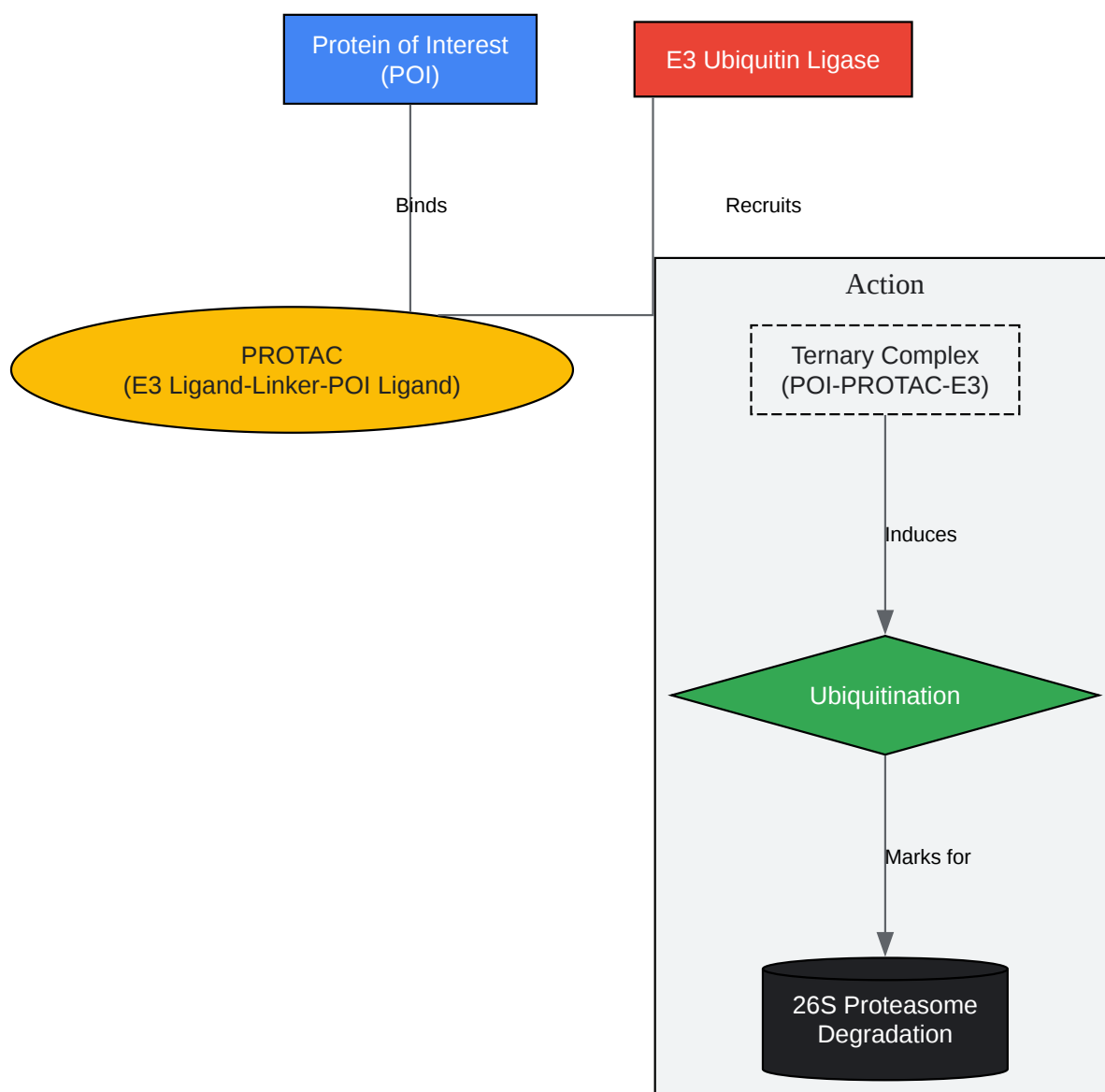
Applications in Drug Development

The primary application of **Boc-NH-PEG1-CH₂CH₂COOH** is as a bifunctional linker in the construction of complex bioconjugates.

- **PROTAC Synthesis:** This linker is widely used in the synthesis of PROTACs.[\[5\]](#) A PROTAC is a heterobifunctional molecule that brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[\[8\]](#)[\[12\]](#) The linker's length and chemical nature are critical for the stability and efficacy of the resulting PROTAC.[\[6\]](#)
- **ADC Synthesis:** In the field of oncology, this molecule serves as a cleavable linker for creating ADCs.[\[1\]](#)[\[11\]](#)[\[13\]](#) ADCs are designed to deliver a potent cytotoxic drug (payload) specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen.[\[4\]](#) The linker must be stable in circulation but release the payload effectively once inside the target cell.[\[9\]](#)[\[14\]](#)

Mechanisms of Action

The logical workflow of a PROTAC synthesized with this linker involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.

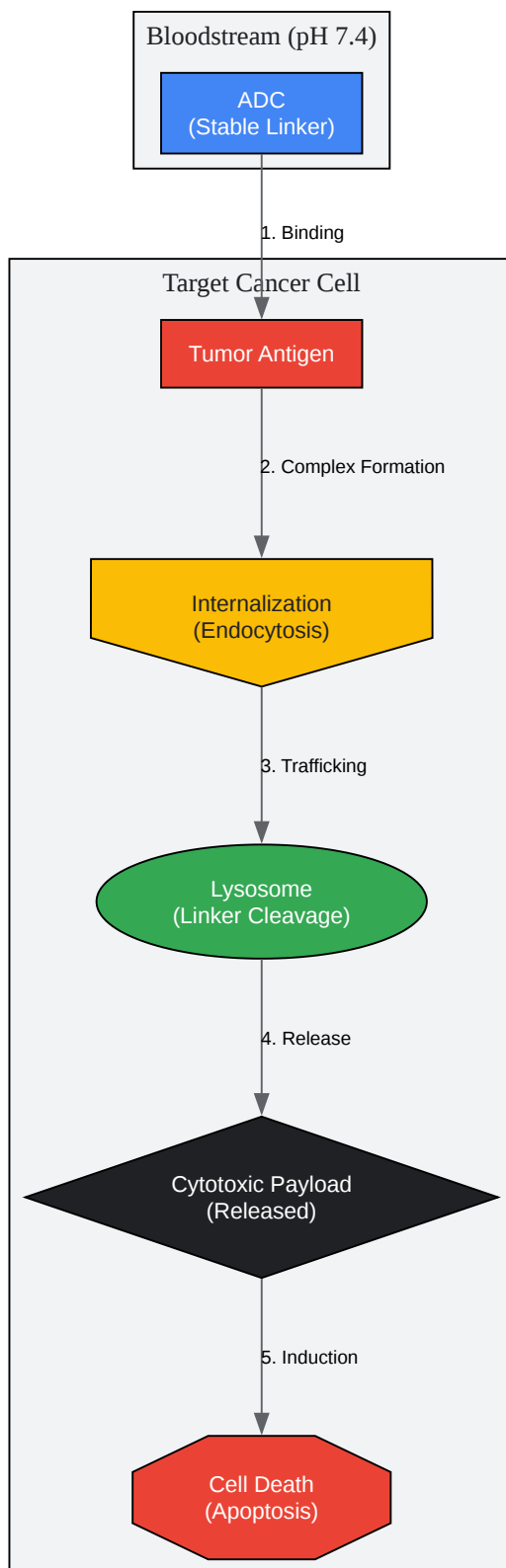


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PROTAC Mechanism of Action.

The workflow for an ADC involves targeted delivery and payload release. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the

internalization of the entire ADC complex. Once inside, the linker is cleaved by intracellular conditions (e.g., enzymes), releasing the cytotoxic payload to kill the cell.



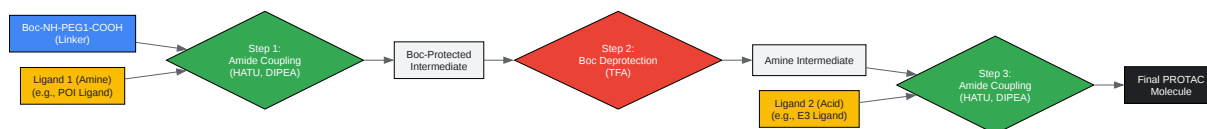
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ADC Mechanism of Action.

Representative Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using **Boc-NH-PEG1-CH₂CH₂COOH**. Optimization of solvents, coupling agents, and reaction times may be necessary for specific substrates.

The synthesis is a two-stage process involving sequential amide couplings. First, one ligand is coupled to the linker's carboxylic acid. Following deprotection of the Boc group, the second ligand is coupled to the newly exposed amine.



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General PROTAC Synthesis Workflow.

Step 1: Coupling of First Ligand (Amine-functionalized)

- Reagents & Materials:
 - **Boc-NH-PEG1-CH₂CH₂COOH** (1.0 eq)
 - Amine-containing ligand (e.g., POI binder) (1.1 eq)
 - HATU (1.2 eq)
 - DIPEA (3.0 eq)

- Anhydrous DMF
- Nitrogen atmosphere
- Procedure: a. Under a nitrogen atmosphere, dissolve **Boc-NH-PEG1-CH₂CH₂COOH** in anhydrous DMF. b. Add the amine-containing ligand to the solution. c. Add DIPEA and stir for 5 minutes. d. Add HATU and stir the reaction mixture at room temperature for 4-16 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

Step 2: Boc Deprotection

- Reagents & Materials:
 - Boc-protected intermediate (1.0 eq)
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
- Procedure: a. Dissolve the Boc-protected intermediate in DCM. b. Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours. c. Monitor deprotection by LC-MS. d. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of Second Ligand (Carboxylic acid-functionalized)

- Reagents & Materials:
 - Deprotected amine intermediate (1.0 eq)
 - Carboxylic acid-containing ligand (e.g., E3 ligase binder) (1.1 eq)
 - HATU (1.2 eq)
 - DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction)
 - Anhydrous DMF

- Procedure: a. Dissolve the deprotected amine intermediate in anhydrous DMF under a nitrogen atmosphere. b. Add the carboxylic acid-containing ligand. c. Add DIPEA and HATU. d. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. e. Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.[2][6]

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